molecular formula C13H16N2 B13607083 4-(Quinolin-6-yl)butan-1-amine

4-(Quinolin-6-yl)butan-1-amine

Cat. No.: B13607083
M. Wt: 200.28 g/mol
InChI Key: UMQMWXSGIBLLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinolin-6-yl)butan-1-amine is an organic compound with the molecular formula C13H16N2 It features a quinoline ring system attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-6-yl)butan-1-amine typically involves the construction of the quinoline ring followed by the attachment of the butylamine chain. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .

For the specific synthesis of this compound, a possible route could involve the initial formation of 6-chloroquinoline, followed by nucleophilic substitution with butylamine under basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize the same fundamental reactions as laboratory-scale syntheses but are optimized for efficiency, yield, and safety. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-6-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitriles, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-quinolin-6-ylbutan-1-amine

InChI

InChI=1S/C13H16N2/c14-8-2-1-4-11-6-7-13-12(10-11)5-3-9-15-13/h3,5-7,9-10H,1-2,4,8,14H2

InChI Key

UMQMWXSGIBLLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCCCN)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.